3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one
Description
Properties
CAS No. |
103968-50-9 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-chloro-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3H2,1H3 |
InChI Key |
CIIDTXAFHBRXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one typically involves:
- Construction of the dihydroquinolinone core.
- Introduction of the chlorine atom at the 3-position.
- Methylation at the 7-position.
- Use of mild reaction conditions to preserve functional groups and maximize yield.
Stepwise Synthesis Based on Baylis-Hillman Adducts
A patented method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives, which can be adapted for the chlorinated and methylated variant, involves the following key steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Baylis-Hillman adduct from appropriate aldehydes and activated alkenes | Mild temperature, solvent medium | Provides intermediate for cyclization |
| 2 | Addition of ammonium acetate or 25% aqueous ammonia to the reaction mixture | 60–90 °C, 1–4 hours | Facilitates cyclization to dihydroquinolinone core |
| 3 | Solvent removal under reduced pressure | Vacuum distillation | Concentrates crude product |
| 4 | Recrystallization from 95% industrial ethanol | Ambient to mild heating | Purifies the final dihydroquinolinone derivative |
This method is noted for:
- Few synthetic steps.
- Mild reaction conditions.
- High atom economy.
- High reaction yields.
- Simple operation and easy access to raw materials.
The chlorination at the 3-position can be introduced either before or after the cyclization step, depending on the starting materials and reagents used.
Chlorination and Methylation
The chlorination step typically involves selective electrophilic substitution to introduce the chlorine atom at the 3-position of the quinolinone ring. Methylation at the 7-position is achieved through alkylation reactions using methylating agents under controlled conditions to avoid over-alkylation or side reactions.
One-Pot Sequential Synthesis for Functionalized Dihydroquinolinones
Recent research demonstrates a one-pot sequential synthesis strategy for alkenylated dihydroquinolinones, which can be adapted for the preparation of 3-chloro-7-methyl derivatives:
| Step | Reagents and Catalysts | Conditions | Outcome |
|---|---|---|---|
| 1 | Starting ketone, cerium ammonium nitrate (CAN, 20 mol%), TEMPO (20 mol%), TBAB | 100 °C, 3 h | Dehydrogenative product formation |
| 2 | 1,3-cyclohexadione, ammonium acetate, choline chloride:PTSA (1:1) | O2 atmosphere, 100 °C, 4 h | Cyclization to dihydroquinolinone core |
| 3 | Substituted benzyl alcohol, CAN (10 mol%), TEMPO (10 mol%), choline chloride:PTSA (1:1) | 100 °C, 2 h | Alkenylation and functionalization |
This method yields products in 72–84% yield with excellent purity after silica gel chromatography. The approach is scalable and allows for structural diversification, including chlorinated and methylated derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Baylis-Hillman based method is advantageous for industrial-scale synthesis due to its simplicity and mild conditions.
- Chlorination at the 3-position is critical for biological activity and is typically introduced via electrophilic substitution reactions using reagents like N-chlorosuccinimide or chlorine gas under controlled conditions.
- The one-pot sequential synthesis method offers a modern, efficient route with good yields and the ability to introduce various substituents, including methyl and chloro groups, enhancing the compound's pharmacological profile.
- Purification is generally achieved by recrystallization or column chromatography, depending on the scale and desired purity.
- The compound's solubility and formulation data indicate it can be prepared as stock solutions in solvents like DMSO and ethanol, facilitating its use in research and development.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions:
Key Examples:
Oxidation Reactions
The dihydroquinolinone core oxidizes to fully aromatic quinolines under strong oxidizing conditions:
Notable Pathways:
Reduction Reactions
Selective reduction targets the ketone or unsaturated bonds:
Experimental Outcomes:
Cyclization and Ring Functionalization
Microwave-assisted reactions enable rapid scaffold diversification:
Case Study:
-
Reactants: Cyclohexane-1,3-dione, methacrylic acid, NH₄OAc, L-proline.
-
Conditions: Microwave irradiation (20 min, 100°C).
-
Product: 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one (98% yield).
-
Mechanism: Proline catalyzes tandem Knoevenagel-Michael cyclization. |
Comparative Reactivity Insights
The 3-chloro and 7-methyl groups synergistically influence reactivity:
-
Steric Effects: The 7-methyl group reduces substitution rates at adjacent positions.
-
Electronic Effects: Chlorine enhances electrophilicity at C-3 but deactivates the ring toward electrophilic substitution.
-
Solubility Impact: Polar aprotic solvents (e.g., DCM, THF) optimize reaction kinetics compared to nonpolar media. |
Mechanistic and Kinetic Data
Substitution Kinetics (SNAr):
-
Rate constants for amine substitutions range from (primary amines) to (bulky secondary amines) at 25°C.
-
Activation energy () for thiolation: ~45 kJ/mol.
Oxidation Thermodynamics:
Scientific Research Applications
Biological Activities
Research indicates that 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Activity:
Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that this compound can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.
2. Anticancer Properties:
The compound has been investigated for its cytotoxic effects on various cancer cell lines. For instance, hybrid compounds containing quinoline structures have demonstrated significant activity against melanoma, breast, and lung cancers . The mechanism appears to be linked to the interaction with specific proteins involved in cancer cell proliferation.
3. Anti-inflammatory Effects:
Research suggests that derivatives of this compound may also exhibit anti-inflammatory properties, potentially beneficial in treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
Comparative Analysis with Related Compounds
The following table compares 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one with structurally similar compounds regarding their unique features and biological activities.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6,7-Dichloroquinoline-5,8-dione | 0.72 | Contains two chloro groups; more potent antitumor activity. |
| 4-Amino-5-chloronicotinaldehyde | 0.70 | Features an amino group; used in anti-inflammatory research. |
| 6,7-Dihydro-5H-quinoline-8-one | 0.76 | Lacks chlorine substituent; studied for neuroprotective effects. |
| 4-Chloro-5,6,7,8-tetrahydroquinoline | 0.67 | Tetrahydro derivative; distinct pharmacological profiles. |
The unique combination of substituents in 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one may enhance its solubility and bioavailability compared to these related compounds.
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibited high cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The activity was correlated with the expression levels of NQO1 protein in these cells .
Case Study 2: Antibacterial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains. Its potential as a lead compound for antibiotic development has been highlighted in recent publications.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Storage : Stable at room temperature under inert conditions.
- Solubility : Requires organic solvents like DMSO for dissolution.
- Analogous compounds (e.g., 7,7-dimethyl derivatives) are synthesized via microwave-assisted methods or proline-catalyzed reactions.
Comparison with Structurally Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key structural features and physical properties of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one and related derivatives:
Key Observations :
Key Observations :
- Role of the Dihydroquinolinone Scaffold: Compound 1, bearing a 7,8-dihydroquinolin-5(6H)-one side chain, exhibits potent antibacterial activity (MIC <0.0625 µg/mL), surpassing tiamulin. This underscores the scaffold's importance in binding bacterial targets.
- Substituent Effects : The carbonitrile group in Compound 1 likely enhances target affinity, while biphenyl substituents (Compound 2) reduce activity. For 3-Chloro-7-methyl derivatives, the chloro group may improve lipophilicity and membrane penetration, but empirical data are lacking.
Biological Activity
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈ClN₁O. This compound is notable for its diverse biological activities, which have garnered significant attention in pharmacological research. The presence of a chloro substituent at the 3-position and a methyl group at the 7-position enhances its chemical reactivity and biological efficacy.
Antimicrobial Activity
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antiviral Properties
Research has shown that this compound possesses antiviral activity, particularly against viruses such as HIV. It operates by inhibiting viral replication through mechanisms that disrupt glycoprotein processing in host cells. This action could be crucial in managing viral infections and warrants further investigation into its therapeutic potential.
Antitumor Effects
The compound has demonstrated potential anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting cellular signaling pathways involved in proliferation and survival. This activity highlights its promise as a lead compound for cancer therapy.
Enzyme Inhibition
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one acts as an alpha-glucosidase inhibitor, which is beneficial for managing diabetes by slowing glucose absorption. This enzymatic inhibition can also impact carbohydrate metabolism significantly.
The biological effects of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one can be attributed to several mechanisms:
- Inhibition of Glycosidases : By inhibiting alpha-glucosidase, the compound alters carbohydrate metabolism and viral glycoprotein maturation.
- Interaction with Cellular Targets : The compound binds to specific proteins involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
- Modulation of cGMP Pathways : Some studies suggest that related compounds may activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which is vital for vascular relaxation and neurotransmission.
Table: Summary of Biological Activities
Case Study: Antiviral Activity Against HIV
In preclinical studies, 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one was shown to significantly inhibit the replication of HIV in vitro. The mechanism involved targeting glycoprotein processing within host cells, which is critical for viral assembly and release. This study indicates the compound's potential as a therapeutic agent in HIV treatment.
Case Study: Antitumor Properties
Another study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it could induce significant apoptosis in targeted cancer cells while exhibiting minimal cytotoxicity towards normal cells. These findings suggest that 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one could be developed into a novel anticancer drug.
Q & A
Q. What is the most efficient synthetic route for 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one?
The microwave-assisted one-step synthesis using a proline catalyst demonstrates high efficiency. Starting from cyclohexane-1,3-dione, sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 minutes) yield 98% of the target compound. This protocol avoids multi-step purification and reduces reaction time .
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | L-Proline |
| Solvent | Ethanol |
| Irradiation Time | 20 minutes |
| Yield | 98% |
Q. How can researchers confirm the structural identity of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key spectral data include:
- ¹H NMR (CDCl₃):
- Pyridine protons: 8.49 ppm (d, J = 6.0 Hz)
- Piperidine protons: 7.80 ppm (t, J = 8.0 Hz)
- Methyl group: 2.24–2.30 ppm (m) .
- ¹³C NMR:
- C=O: 168.71 ppm
- Aromatic carbons: 164.31–140.17 ppm .
- HRMS: m/z = 269.0925 [M+H]⁺ (calculated: 269.0921) .
Q. What are the recommended storage conditions for this compound?
Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. The compound is sensitive to moisture and light, as indicated by its hazard classification (H315, H319, H335) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in derivative synthesis?
Contradictions in yield often arise from incomplete cyclization or side reactions. Optimize by:
- Catalyst Screening: Test alternatives to proline (e.g., Cu(OTf)₂) for improved regioselectivity .
- Solvent Polarity: Use acetonitrile for POCl₃-mediated chlorination (65°C, 3 hours) to enhance electrophilic substitution .
- Microwave Power Adjustment: Vary irradiation power (100–300 W) to balance reaction speed and decomposition .
Q. How should researchers resolve discrepancies in reported NMR data for derivatives?
Contradictory spectral data (e.g., shifts for methyl or aromatic protons) may stem from:
- Solvent Effects: CDCl₃ vs. DMSO-d₆ can alter proton environments.
- Purity: Ensure >95% purity via HPLC before analysis .
- Tautomerism: Check for keto-enol equilibria in dihydroquinolinones using variable-temperature NMR .
Q. What strategies enable functionalization of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one for bioactivity studies?
Derivatization focuses on:
- Chlorine Substitution: Replace Cl with aryl/heteroaryl groups via Suzuki coupling (Pd catalysts, 80°C) .
- Ring Expansion: React with trifluoromethyl ketones to generate 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones, which show anti-cancer activity .
- Scaffold Hybridization: Fuse with pyrano[2,3-b]pyrans via oxa-[3+3] cyclization for insect-repellent properties .
Q. What eco-friendly methods are available for synthesizing this compound?
Ammonium acetate-mediated cyclization in acetic acid (20 minutes, boiling) achieves moderate yields (40–60%) without toxic solvents. This method prioritizes green chemistry principles .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
